molecular formula C15H16N2OS B2761418 4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine CAS No. 1396761-81-1

4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B2761418
CAS No.: 1396761-81-1
M. Wt: 272.37
InChI Key: JNEXOARXSKYJLF-UHFFFAOYSA-N
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Description

4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine is a heterocyclic compound that features a pyridine ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with thiophene-3-carboxylic acid in the presence of a suitable catalyst. The resulting intermediate is then reacted with piperidine under controlled conditions to form the final product. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-3-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
  • Pyridin-4-yl(4-(furan-3-yl)piperidin-1-yl)methanone
  • Pyridin-4-yl(4-(benzofuran-3-yl)piperidin-1-yl)methanone

Uniqueness

4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors or photovoltaic materials.

Properties

IUPAC Name

pyridin-4-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(13-1-6-16-7-2-13)17-8-3-12(4-9-17)14-5-10-19-11-14/h1-2,5-7,10-12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEXOARXSKYJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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